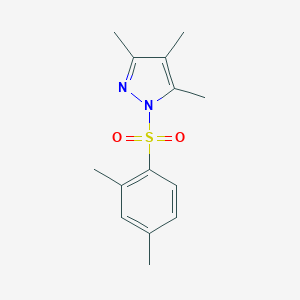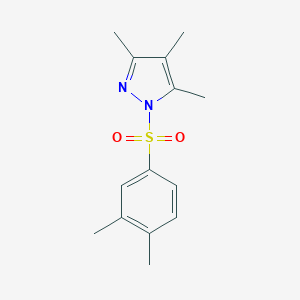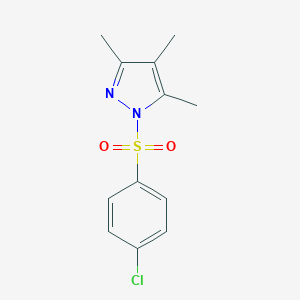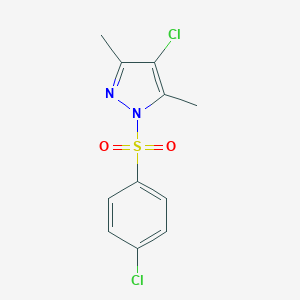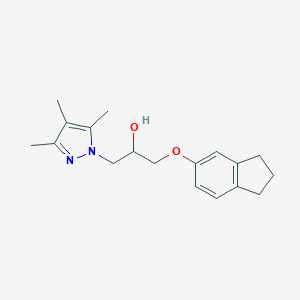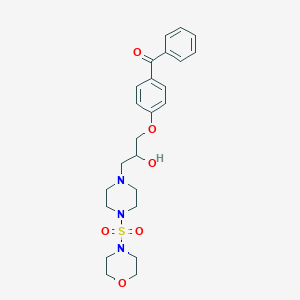
(4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone is a complex organic molecule featuring multiple functional groups, including hydroxy, sulfonyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with morpholine and a sulfonyl chloride to form the morpholinosulfonyl piperazine intermediate.
Alkylation: The intermediate is then alkylated with an appropriate halohydroxypropane to introduce the hydroxypropoxy group.
Coupling with Phenyl Methanone: The final step involves coupling the hydroxypropoxy intermediate with a phenyl methanone derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug development. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into its efficacy and safety could lead to new therapeutic agents.
Industry
Industrially, the compound could be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxy and sulfonyl groups can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone: Similar structure but lacks the morpholinosulfonyl group.
(4-(2-Hydroxy-3-(4-(methylsulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone: Similar structure but with a methylsulfonyl group instead of morpholinosulfonyl.
Uniqueness
The presence of the morpholinosulfonyl group in (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone distinguishes it from similar compounds. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, potentially leading to unique pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-[2-hydroxy-3-(4-morpholin-4-ylsulfonylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c28-22(18-25-10-12-26(13-11-25)34(30,31)27-14-16-32-17-15-27)19-33-23-8-6-21(7-9-23)24(29)20-4-2-1-3-5-20/h1-9,22,28H,10-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMXUEZMCIFFCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)-[4-[2-hydroxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propoxy]phenyl]methanone](/img/structure/B486070.png)
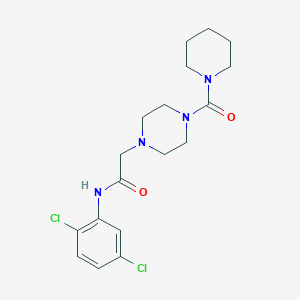
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B486077.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B486079.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B486082.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(mesitylsulfonyl)piperazine](/img/structure/B486083.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B486085.png)
